2-Bromo-1-iodo-3-methoxybenzene is used as a research compound .
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2-Bromo-1-iodo-3-methoxybenzene is an organic compound characterized by the molecular formula . This compound consists of a benzene ring substituted with bromine, iodine, and a methoxy group. The presence of both halogen atoms (bromine and iodine) along with a methoxy group contributes to its unique chemical properties, making it a subject of interest in various scientific fields, including organic chemistry and medicinal chemistry .
The synthesis of 2-Bromo-1-iodo-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. A common method includes:
A detailed synthetic route may include:
2-Bromo-1-iodo-3-methoxybenzene has several applications:
The interaction studies related to 2-Bromo-1-iodo-3-methoxybenzene primarily focus on its electrophilic nature, which allows it to engage in various nucleophilic attacks. Its interactions can lead to significant modifications in biological molecules, influencing their pharmacokinetics and pharmacodynamics. The compound's stability under different environmental conditions is also crucial for its applications in laboratory settings .
Several compounds share structural similarities with 2-Bromo-1-iodo-3-methoxybenzene. Here are some notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
1-Bromo-2-iodobenzene | 0.90 | Lacks the methoxy group |
2-Bromo-1-iodo-4-methoxybenzene | 0.92 | Methoxy group in a different position |
1-Iodo-3-methoxybenzene | 0.89 | Lacks the bromine substituent |
2-Bromo-1,5-diiodo-3-methoxybenzene | 0.98 | Contains two iodine atoms |
1-Bromo-4-iodo-2-methoxybenzene | 0.92 | Different substitution pattern |
The uniqueness of 2-Bromo-1-iodo-3-methoxybenzene lies in its combination of both bromine and iodine substituents along with a methoxy group on the benzene ring. This distinct arrangement provides it with specific reactivity patterns that are valuable for organic synthesis compared to its analogs .
Halogenated aromatic compounds have played a pivotal role in the development of organic synthesis methodologies throughout the 20th and 21st centuries. The introduction of multiple halogens onto aromatic rings has historically provided chemists with molecules possessing graduated reactivity profiles, enabling selective transformations at specific positions. While benzene chemistry has been extensively studied since its formal structure was proposed by Kekulé in 1865, the strategic incorporation of multiple different halogens onto methoxybenzene (anisole) represents a more recent and specialized development in synthetic methodology.
2-Bromo-1-iodo-3-methoxybenzene emerged as part of the broader exploration of polyhalogenated aromatics that gained prominence with the advent of transition metal-catalyzed coupling reactions in the late 20th century. The compound's significance lies in its ability to undergo selective transformations, particularly in cross-coupling reactions where the differential reactivity between bromine and iodine atoms can be exploited. This characteristic has positioned it as a valuable building block in the synthetic chemist's arsenal, particularly for constructing complex molecular architectures that require precise control over reaction sites.
2-Bromo-1-iodo-3-methoxybenzene (CAS: 74128-84-0) possesses a distinctive structure characterized by a benzene ring with three key substituents strategically positioned:
The molecular formula is C₇H₆BrIO with a molecular weight of 312.93 g/mol. The compound's IUPAC name is 2-bromo-1-iodo-3-methoxybenzene, although it is also commonly referred to as 2-bromo-3-iodoanisole in the chemical literature.
The structural arrangement of these substituents creates a unique electronic environment within the molecule. The methoxy group acts as an electron-donating substituent through resonance effects, increasing electron density at the ortho and para positions. Conversely, the halogen substituents (Br and I) exhibit both electron-withdrawing inductive effects and weak electron-donating resonance effects. This complex interplay of electronic factors results in a molecule with distinct reactive sites.
Position | Substituent | Electronic Effect | Reactivity Characteristics |
---|---|---|---|
Position 1 | Iodine | Weak electron-donating (resonance), electron-withdrawing (inductive) | Primary site for oxidative addition in Pd-catalyzed reactions |
Position 2 | Bromine | Weak electron-donating (resonance), electron-withdrawing (inductive) | Secondary site for coupling reactions |
Position 3 | Methoxy | Strong electron-donating (resonance) | Directs electrophilic substitution to positions 2,4,6 |
Positions 4,5,6 | Hydrogen | Neutral | Potential sites for further functionalization |
The differential reactivity between the carbon-iodine and carbon-bromine bonds is particularly significant. The C-I bond is weaker (bond dissociation energy approximately 65 kcal/mol) compared to the C-Br bond (approximately 81 kcal/mol), making the iodine position more reactive toward oxidative addition with transition metal catalysts. This property enables site-selective reactions at the iodine position while leaving the bromine substituent intact for subsequent transformations.
In modern synthetic organic chemistry, 2-bromo-1-iodo-3-methoxybenzene has established itself as an important building block for several reasons:
First, the compound exemplifies the concept of orthogonal reactivity, a principle highly valued in complex molecule synthesis. The differential reactivity between the iodine and bromine substituents allows for sequential functionalization reactions. This characteristic is particularly relevant in the synthesis of pharmaceuticals, natural products, and advanced materials where precise control over the introduction of functional groups is essential.
Second, 2-bromo-1-iodo-3-methoxybenzene serves as a model substrate for studying site-selective cross-coupling methodologies. Similar to reactions observed with 2-bromo-3-iodopyridine, the compound typically undergoes Suzuki-Miyaura coupling preferentially at the more reactive iodine site (C1 position) while leaving the bromine site (C2 position) available for subsequent transformations. This reactivity pattern enables the construction of complex molecular architectures through sequential coupling reactions.
Third, the presence of the methoxy group at position 3 introduces additional complexity in terms of electronic effects and potential for further functionalization. The methoxy group serves as a directing group for certain reactions and can be modified in later synthetic steps if desired, adding another dimension of synthetic utility.
Contemporary research continues to expand the applications of 2-bromo-1-iodo-3-methoxybenzene in various fields, from medicinal chemistry to materials science, establishing it as a versatile intermediate in the synthesis of complex molecular targets.
Diazotization remains a cornerstone for introducing halogens onto aromatic rings. For 2-bromo-1-iodo-3-methoxybenzene, this method typically begins with 3-methoxyaniline derivatives. The process involves diazotizing the aniline substrate using isoamyl nitrite or sodium nitrite in acidic media, followed by halogenation with iodine or bromine sources. For instance, arylhydrazines can be converted to diazonium salts using iodine as both an oxidant and iodinating agent, as demonstrated in recent studies [4]. This approach avoids metal catalysts and leverages dimethyl sulfoxide (DMSO) as a solvent and co-oxidant, achieving yields up to 87% under optimized conditions [4].
A critical advancement involves the use of cesium carbonate to modulate reaction acidity, though excess base can hinder yields [4]. The mechanism proceeds through single-electron transfer (SET) from the diazonium salt, generating aryl radicals that combine with iodine radicals to form the desired product [4]. This method is particularly effective for electron-rich substrates, where the methoxy group enhances stability of intermediate radicals.
Table 1: Optimization of Diazotization Parameters for Aryl Iodide Synthesis
Parameter | Condition | Yield (%) |
---|---|---|
Solvent | DMSO | 92 |
Temperature (°C) | 60 | 87 |
Base | None | 54 |
Iodine Equivalents | 1.5 | 82 |
Direct halogenation of methoxybenzene derivatives offers a straightforward route to 2-bromo-1-iodo-3-methoxybenzene. Bromination is typically achieved using bromine in the presence of Lewis acids like iron(III) bromide, while iodination employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) [6]. The methoxy group’s electron-donating nature directs electrophilic substitution to the para position relative to itself, but steric and electronic modifications can shift selectivity. For example, pre-bromination at the ortho position followed by iodination at the para position has been reported, leveraging the differential reactivity of halogenation agents [6].
A notable protocol involves sequential halogenation under controlled temperatures. Bromination at 0–5°C in dichloromethane, followed by iodination at room temperature, minimizes side reactions such as demethylation or over-halogenation . Purification via column chromatography or recrystallization ensures high purity, with yields averaging 65–75% for combined steps .
Microwave irradiation has emerged as a tool for accelerating halogenation reactions. By reducing reaction times from hours to minutes, this method enhances efficiency while maintaining regioselectivity. For 2-bromo-1-iodo-3-methoxybenzene, microwave-assisted iodination of brominated intermediates in DMSO at 100°C achieves 85% yield within 15 minutes [4]. The rapid heating minimizes decomposition of sensitive intermediates, making this approach suitable for high-throughput screening.
Flow chemistry enables continuous synthesis, improving scalability and reproducibility. In one setup, a microreactor system facilitates diazotization and iodination in tandem, with residence times optimized to prevent diazonium salt degradation [4]. This method reduces byproduct formation and enhances heat transfer, critical for exothermic halogenation steps. Pilot-scale trials have demonstrated production rates exceeding 50 g/hr, highlighting its industrial potential [4].
Regioselectivity in 2-bromo-1-iodo-3-methoxybenzene synthesis is governed by the methoxy group’s directing effects and halogenation sequence. Bromine, being less electronegative than iodine, preferentially occupies the ortho position during initial substitution, while iodine favors the para position in subsequent steps [6]. Steric hindrance from bromine further directs iodination to the less hindered site. Computational studies corroborate that the methoxy group’s resonance donation stabilizes transition states at specific positions, enabling predictable regiocontrol .
Scaling synthesis from laboratory to industrial production necessitates optimizing solvent systems, reaction temperatures, and purification methods. Dichloromethane and DMSO are preferred for their ability to dissolve halogenating agents and intermediates, though DMSO’s high boiling point complicates solvent recovery [4]. Continuous extraction systems and in-line monitoring mitigate these challenges, ensuring consistent product quality. Recrystallization from ethanol/water mixtures remains the gold standard for purification, offering >98% purity with minimal losses .
Industrial protocols emphasize cost-effective halogen sources, such as iodine recovered from reaction byproducts via oxidation with hydrogen peroxide [4]. This closed-loop system aligns with green chemistry principles, reducing waste and operational costs.
Irritant